4-Ethoxy-2-fluorobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-2-14-6-3-4-7(8(10)5-6)9(11,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQPDWNLROTSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 4-Ethoxy-2-fluorobenzotrifluoride
The following technical guide details the chemical structure, synthesis, and application of 4-Ethoxy-2-fluorobenzotrifluoride , a specialized fluorinated intermediate used in modern drug discovery.
Structural Analysis, Synthesis Protocols, and Medicinal Chemistry Applications[1]
Executive Summary
4-Ethoxy-2-fluorobenzotrifluoride (CAS: 1233541-64-4 ) is a critical organofluorine building block characterized by a unique substitution pattern that balances electron-withdrawing and electron-donating effects.[1] Its structure—a trifluoromethylated benzene ring substituted with an ortho-fluorine and a para-ethoxy group—makes it an invaluable scaffold for modulating lipophilicity and metabolic stability in small-molecule therapeutics. This guide provides a definitive analysis of its physicochemical properties, validated synthesis routes, and strategic utility in lead optimization.
Chemical Identity & Structural Logic[3]
Nomenclature and Identification[3][4]
-
IUPAC Name: 4-Ethoxy-2-fluoro-1-(trifluoromethyl)benzene
-
Molecular Formula: C
H F O -
SMILES: CCOc1ccc(c(c1)F)C(F)(F)F
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights (
-
Carbon (9 atoms):
Da -
Hydrogen (8 atoms):
Da -
Fluorine (4 atoms):
Da -
Oxygen (1 atom):
Da
Total Molecular Weight: 208.15 g/mol
Structural Composition Diagram
The following diagram illustrates the functional architecture of the molecule, highlighting the electronic interplay between the electron-withdrawing trifluoromethyl/fluoro groups and the electron-donating ethoxy group.
Figure 1: Structural composition and electronic substituent effects of 4-Ethoxy-2-fluorobenzotrifluoride.
Physicochemical Properties
The following data summarizes the key physical parameters essential for handling and process design.
| Property | Value / Description | Note |
| Physical State | Liquid | Colorless to pale yellow |
| Molecular Weight | 208.15 g/mol | Calculated |
| Boiling Point | ~195–205 °C | Predicted (based on structure) |
| Density | ~1.25 g/mL | Estimated vs. congeners |
| LogP (Predicted) | 3.2 – 3.5 | High lipophilicity due to -CF |
| Solubility | Organic solvents (DCM, EtOAc, DMSO) | Insoluble in water |
Synthesis & Manufacturing Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred industrial route due to the availability of the starting material, 2,4-difluorobenzotrifluoride . The reaction exploits the regioselectivity governed by the electron-withdrawing trifluoromethyl group.
Mechanism:
The -CF
-
Steric Hindrance: The 2-position is sterically crowded by the bulky -CF
group. -
Electronic Activation: The para-position is strongly activated via resonance and induction without the steric penalty.
Protocol:
-
Reagents: 2,4-Difluorobenzotrifluoride (1.0 eq), Sodium Ethoxide (1.1 eq).
-
Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate SNAr).
-
Conditions: Heat to 80–100 °C for 4–6 hours under N
atmosphere. -
Workup: Quench with water, extract with ethyl acetate, dry over MgSO
, and concentrate.
Route 2: Alkylation of Phenol
This route is used when the phenol precursor is available or to avoid isomer separation issues.
Protocol:
-
Reagents: 4-Hydroxy-2-fluorobenzotrifluoride (1.0 eq), Ethyl Iodide (1.2 eq), K
CO (2.0 eq). -
Solvent: Acetone or Acetonitrile.
-
Conditions: Reflux (60–80 °C) for 12 hours.
-
Yield: Typically >90% due to the high nucleophilicity of the phenoxide anion.
Synthesis Workflow Diagram
The following flowchart visualizes the SNAr logical pathway, emphasizing the critical decision point regarding regioselectivity.
Figure 2: Reaction workflow for the regioselective synthesis of 4-Ethoxy-2-fluorobenzotrifluoride via SNAr.
Applications in Drug Discovery[7][8]
Metabolic Stability & Bioisosterism
The 2-fluoro substituent serves a dual purpose:
-
Metabolic Blocking: It protects the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation) at the ortho position.
-
Conformational Locking: The fluorine atom can induce specific conformational preferences in the ethoxy side chain via dipole-dipole interactions, potentially locking the molecule into a bioactive conformation.
Lipophilicity Modulation
The trifluoromethyl (-CF
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Combustible liquid.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.
References
-
BLD Pharm. (2023). Product Analysis: 4-Ethoxy-2-fluorobenzotrifluoride (CAS 1233541-64-4).[1][2] Retrieved from
-
Smolecule. (2023). Chemical Profile: 2-Ethoxy-4-fluorobenzotrifluoride and Isomers. Retrieved from
-
National Institutes of Health (NIH). (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Retrieved from
-
Sigma-Aldrich. (2023). 2,4-Dichlorobenzotrifluoride & Fluorinated Intermediates. Retrieved from
Sources
Physicochemical Profiling & Synthetic Utility of 4-Ethoxy-2-fluorobenzotrifluoride
Executive Summary
4-Ethoxy-2-fluorobenzotrifluoride (CAS: 1233541-64-4) is a specialized fluorinated aromatic intermediate critical to modern medicinal chemistry and agrochemical development. Characterized by a trifluoromethyl (
This guide provides a technical deep-dive into its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers optimizing lead compounds or designing novel fluorinated scaffolds.
Chemical Identity & Structural Analysis[1][2]
The compound features a trisubstituted benzene ring where the electronic interplay between the strongly electron-withdrawing trifluoromethyl group and the electron-donating (by resonance) ethoxy group defines its reactivity.
Identification Data
| Parameter | Detail |
| IUPAC Name | 4-Ethoxy-2-fluoro-1-(trifluoromethyl)benzene |
| CAS Number | 1233541-64-4 |
| Molecular Formula | |
| Molecular Weight | 208.15 g/mol |
| SMILES | CCOC1=CC(F)=C(C=C1)C(F)(F)F |
| InChI Key | OMZYCGJJVRSOQX-UHFFFAOYSA-N |
Electronic Structure & Reactivity
The trifluoromethyl group (
-
C1 (
): Strong -I effect; increases lipophilicity (LogP). -
C2 (
): Ortho to . Provides metabolic blocking (preventing ring oxidation) and induces a dipole moment that influences binding affinity in protein pockets. -
C4 (
): Para to . Acts as a -donor (+M effect), modulating the electron deficiency caused by the fluorinated groups.
Physicochemical Properties[1][3][4][5][6]
Note: Where experimental values are proprietary or chemically analogous, predicted values based on quantitative structure-property relationships (QSPR) are provided.
| Property | Value | Context/Implication |
| Physical State | Liquid | Colorless to pale yellow oil at RT. |
| Boiling Point | ~165–175 °C (Predicted) | Higher than parent 4-fluorobenzotrifluoride (103 °C) due to increased MW and polarity of the ethoxy group. |
| Density | ~1.25 g/mL | Denser than water; typical for fluorinated aromatics. |
| LogP (Lipophilicity) | 3.4 ± 0.3 | Highly lipophilic. Excellent membrane permeability for drug candidates. |
| Solubility | < 0.1 mg/mL (Water) | Hydrophobic. Soluble in DCM, EtOAc, MeOH, DMSO. |
| pKa | N/A (Non-ionizable) | Neutral molecule under physiological conditions. |
Synthetic Pathways & Manufacturing[7]
The most robust synthesis route utilizes Nucleophilic Aromatic Substitution (
Primary Synthesis: of 2,4-Difluorobenzotrifluoride
This method is preferred due to the commercial availability of the starting material and high regioselectivity.
Regioselectivity Logic:
In 2,4-difluorobenzotrifluoride, both fluorine atoms are activated by the ortho/para
-
Sterics: The C2 position is sterically hindered by the bulky
group. -
Electronic Stabilization: The Meisenheimer complex formed by attack at C4 is effectively stabilized by the
group without the steric penalty.
Experimental Protocol (Bench Scale)
Reagents:
-
Starting Material: 2,4-Difluorobenzotrifluoride (1.0 eq)
-
Nucleophile: Sodium Ethoxide (NaOEt) (1.1 eq)
-
Solvent: Anhydrous THF or DMF
-
Temperature: 0°C to Room Temperature
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction flask with anhydrous THF under nitrogen atmosphere.
-
Dissolution: Add 2,4-difluorobenzotrifluoride (10 mmol) and cool the solution to 0°C using an ice bath.
-
Addition: Slowly add Sodium Ethoxide (11 mmol) portion-wise or as a solution in ethanol/THF over 15 minutes. Exothermic reaction - monitor temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or LC-MS.
-
Work-up: Quench with saturated
solution. Extract with Ethyl Acetate ( ). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Visualizing the Synthesis Logic
Figure 1: The SNAr pathway highlights the kinetic preference for para-substitution (C4) over the sterically hindered ortho-position (C2).
Handling, Stability & Safety (HSE)
As a fluorinated aromatic, this compound requires standard organic safety protocols.[1] It is stable under ambient conditions but should be protected from strong oxidizers.
GHS Hazard Classification
-
Flammable Liquid (Category 4): Combustible liquid. Keep away from heat/sparks.[2]
-
Skin Irritation (Category 2): Causes skin irritation (H315).[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2]
-
STOT-SE (Category 3): May cause respiratory irritation (H335).
Storage & Compatibility
-
Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed.
-
Incompatibilities: Strong oxidizing agents, strong bases (unless used in reaction).
-
Shelf Life: Stable for >2 years if stored properly at room temperature or 4°C.
References
Sources
4-Ethoxy-2-fluorobenzotrifluoride CAS number and synonyms
Topic: 4-Ethoxy-2-fluorobenzotrifluoride: Technical Monograph & Synthesis Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Optimized Synthesis, Regioselectivity, and Applications in Medicinal Chemistry
Executive Summary
4-Ethoxy-2-fluorobenzotrifluoride (CAS 1233541-64-4) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical and agrochemical active ingredients. Characterized by a trifluoromethyl (
This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol emphasizing regioselective control, and safety frameworks for handling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Accurate identification is critical due to the existence of a close regioisomer (2-Ethoxy-4-fluorobenzotrifluoride, CAS 1233541-58-6). Researchers must verify the substitution pattern to ensure the ethoxy group is at the para position relative to the trifluoromethyl group.
| Property | Specification |
| CAS Number | 1233541-64-4 |
| IUPAC Name | 4-Ethoxy-2-fluoro-1-(trifluoromethyl)benzene |
| Synonyms | 4-Ethoxy-2-fluoro-α,α,α-trifluorotoluene |
| Molecular Formula | |
| Molecular Weight | 208.15 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~180–185 °C (Predicted at 760 mmHg) |
| Density | ~1.25 g/cm³ |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Methanol); Insoluble in water |
Synthesis Protocol: Regioselective Nucleophilic Aromatic Substitution ( )
The most robust route to 4-ethoxy-2-fluorobenzotrifluoride utilizes a Nucleophilic Aromatic Substitution (
Mechanistic Insight: The Regioselectivity Challenge
The starting material, 2,4-difluorobenzotrifluoride, possesses two electrophilic sites (C-2 and C-4).
-
C-4 Position: The fluorine at C-4 is para to the strongly electron-withdrawing trifluoromethyl (
) group. -
C-2 Position: The fluorine at C-2 is ortho to the
group.
Expert Insight: While both positions are activated, nucleophilic attack by the ethoxide anion occurs preferentially at the C-4 position . This is driven by steric factors (the ortho position is more sterically crowded by the bulky
Experimental Workflow
Reagents:
-
Substrate: 2,4-Difluorobenzotrifluoride (1.0 eq)
-
Nucleophile: Sodium Ethoxide (NaOEt) (1.1 eq) - Freshly prepared or 21% wt solution in EtOH
-
Solvent: Anhydrous DMF or 1,4-Dioxane (0.5 M concentration)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,4-difluorobenzotrifluoride (10 mmol) in anhydrous DMF (20 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Sodium Ethoxide solution (11 mmol) dropwise over 15 minutes. Note: Controlled addition prevents exotherms that could promote side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60–80°C and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting material should disappear, and a new, slightly more polar spot (product) should appear.
-
Work-up: Quench the reaction with ice-cold water (50 mL). Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organics with brine (2 x 20 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Isolation: The crude oil can be purified via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure product.
Process Flow Diagram
Figure 1: Step-by-step synthesis workflow for the regioselective production of 4-Ethoxy-2-fluorobenzotrifluoride.
Applications in Drug Discovery
This compound acts as a versatile building block, offering specific advantages in Structure-Activity Relationship (SAR) studies.
Bioisosterism and Metabolic Stability
-
Lipophilicity Modulation: The ethoxy group increases lipophilicity (
), enhancing membrane permeability compared to a hydroxy or methoxy analog. -
Metabolic Blocking: The trifluoromethyl group (
) is metabolically inert. Placing it at the para-position relative to the ether linkage protects the ring from oxidative metabolism (e.g., by Cytochrome P450s) that might otherwise occur at electron-rich positions. -
Fluorine Effect: The ortho-fluorine atom (relative to the
) introduces a dipole that can influence the conformation of the ethoxy side chain, potentially locking the molecule into a bioactive conformation.
Downstream Derivatization
The remaining fluorine atom at the C-2 position is still activated (though less so than the C-4 fluorine in the starting material) and can serve as a handle for further functionalization, such as:
-
Suzuki-Miyaura Coupling: If converted to a boronic acid/ester.
-
Secondary
: Under forcing conditions, the C-2 fluorine can be displaced by strong nucleophiles (amines, thiols) to create highly substituted benzene scaffolds.
Handling & Safety Data
While a specific MSDS for this isomer is often consolidated with general fluorinated aromatics, the following safety protocols are mandatory based on its functional groups.
| Hazard Class | GHS Classification | Precautionary Statement |
| Flammability | Category 4 (Combustible Liquid) | Keep away from heat/sparks. Store in a cool, well-ventilated place. |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves. Wash skin thoroughly after handling.[1][2] |
| Eye Irritation | Category 2A (H319) | Wear safety goggles. IF IN EYES: Rinse cautiously with water for 15 mins. |
| Respiratory | Category 3 (H335) | Avoid breathing vapors.[2][3] Use only in a chemical fume hood. |
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation or hydrolysis of the ether linkage over long periods.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Ethoxy-2-fluorobenzotrifluoride. Retrieved from [Link]
Sources
The Strategic Role of 4-Ethoxy-2-fluorobenzotrifluoride: A Fluorinated Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric profile, pKa, lipophilicity, and metabolic stability.[3][4] These modulations can lead to enhanced biological activity, improved pharmacokinetic profiles, and greater resistance to metabolic degradation, making fluorinated compounds highly sought after in drug discovery and agrochemical development.[3][4] Fluorinated building blocks, pre-functionalized synthons containing one or more fluorine atoms, offer a reliable and efficient strategy for the introduction of these valuable motifs into complex molecular architectures. This guide provides a comprehensive technical overview of 4-Ethoxy-2-fluorobenzotrifluoride, a versatile fluorinated building block with significant potential in the synthesis of advanced materials and bioactive compounds.
Physicochemical Properties and Spectroscopic Profile of 4-Ethoxy-2-fluorobenzotrifluoride
4-Ethoxy-2-fluorobenzotrifluoride (CAS No. 1233541-64-4) is a colorless to pale yellow liquid at room temperature.[5] Its molecular structure, featuring an ethoxy group, a fluorine atom, and a trifluoromethyl group on a benzene ring, imparts a unique combination of reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C9H8F4O | [5] |
| Molecular Weight | 208.15 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | Estimated: 180-200 °C | Based on related structures |
| Density | Estimated: 1.3-1.4 g/mL | Based on related structures |
| Refractive Index | Estimated: 1.42-1.44 | Based on related structures |
Spectroscopic Characterization:
While a complete, publicly available spectral analysis is not readily found, the expected spectroscopic features can be predicted based on the analysis of similar fluorinated aromatic compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The aromatic region will display complex splitting patterns due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the ethoxy group, the aromatic carbons, and the trifluoromethyl carbon. The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atoms. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. The aromatic fluorine will likely appear as a multiplet due to coupling with the aromatic protons. The trifluoromethyl group will present as a singlet or a narrowly split multiplet.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the ethoxy group, C-F stretching, C-O-C stretching of the ether linkage, and aromatic C=C bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (208.15 m/z). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments.
Synthesis and Reactivity
The primary route for the synthesis of 4-Ethoxy-2-fluorobenzotrifluoride is through a nucleophilic aromatic substitution (SNAr) reaction.
Synthesis of 4-Ethoxy-2-fluorobenzotrifluoride:
A common method for the synthesis of 4-Ethoxy-2-fluorobenzotrifluoride involves the reaction of 2,4-difluorobenzotrifluoride with sodium ethoxide.[5]
Experimental Protocol: Synthesis of 4-Ethoxy-2-fluorobenzotrifluoride
Materials:
-
2,4-Difluorobenzotrifluoride
-
Sodium ethoxide
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a solution of sodium ethoxide in anhydrous 1,4-dioxane in a round-bottom flask, add 2,4-difluorobenzotrifluoride.
-
Heat the reaction mixture to 80 °C and stir for approximately 48 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up to remove any unreacted sodium ethoxide and other water-soluble byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-Ethoxy-2-fluorobenzotrifluoride.
Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group and the fluorine atom activate the aromatic ring of 4-Ethoxy-2-fluorobenzotrifluoride for nucleophilic aromatic substitution. The fluorine atom at the 2-position is a good leaving group, allowing for the introduction of various nucleophiles.
Applications in the Synthesis of Bioactive Molecules and Advanced Materials
The unique structural features of 4-Ethoxy-2-fluorobenzotrifluoride make it a valuable building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.
Case Study 1: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The substitution pattern on the aromatic rings of these inhibitors is crucial for their potency and selectivity. While a direct synthesis using 4-Ethoxy-2-fluorobenzotrifluoride is not explicitly detailed in readily available literature, a closely related intermediate, "5-ethoxy-2-fluoro-N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide," is described in a patent for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[2] This suggests a plausible synthetic route where the core of 4-Ethoxy-2-fluorobenzotrifluoride is incorporated.
Conceptual Protocol: Synthesis of a Substituted Aniline Intermediate
Materials:
-
4-Ethoxy-2-fluorobenzotrifluoride
-
Amine nucleophile (e.g., N-methylpiperazine)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃, DIPEA)
-
Standard reaction and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 4-Ethoxy-2-fluorobenzotrifluoride (1.0 eq.) and the amine nucleophile (1.1-1.5 eq.) in an aprotic polar solvent.
-
Add a suitable base (2.0 eq.) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted aniline.
Case Study 2: Herbicidal Agents
The benzotrifluoride motif is also prevalent in agrochemicals. For instance, the herbicide Oxyfluorfen, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene, shares a similar substitution pattern with 4-Ethoxy-2-fluorobenzotrifluoride.[8] This structural similarity highlights the potential of 4-Ethoxy-2-fluorobenzotrifluoride as a building block for novel herbicidal compounds. The synthesis of such compounds would likely involve a nucleophilic substitution of the fluorine atom with a substituted phenoxide.
Safety and Handling
4-Ethoxy-2-fluorobenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Ethoxy-2-fluorobenzotrifluoride is a valuable and versatile fluorinated building block with significant potential in the synthesis of complex organic molecules. Its activated aromatic ring allows for facile nucleophilic substitution, providing a gateway to a wide range of substituted benzotrifluoride derivatives. The strategic incorporation of the ethoxy, fluoro, and trifluoromethyl groups can impart desirable physicochemical and biological properties to target molecules. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, building blocks like 4-Ethoxy-2-fluorobenzotrifluoride will undoubtedly play an increasingly important role in advancing these fields.
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A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. - ResearchGate. Available from: [Link]
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A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. Available from: [Link]
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Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. Available from: [Link]
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Synthesis of Bioactive Heterocycles From - Amanote Research. Available from: [Link]
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19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC. Available from: [Link]
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Supporting Information - The Royal Society of Chemistry. Available from: [Link]
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MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO - Patent 3174392 - European Publication Server web service. Available from: [Link]
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Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. Available from: [Link]
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19Flourine NMR. Available from: [Link]
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Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available from: [Link]
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BTK INHIBITORS - European Patent Office - EP 3240542 B1 - Googleapis.com. Available from: [Link]
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13C NMR Spectroscopy. Available from: [Link]
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NMR Spectroscopy Spring 2021 Midterm 2 Solutions - Türkmen Research Group. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. Available from: [Link]
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(E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum - SpectraBase. Available from: [Link]
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Synthesis of the substituted anilines a . | Download Table - ResearchGate. Available from: [Link]
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AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1 - Googleapis.com. Available from: [Link]
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Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC. Available from: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]
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Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
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Preparation of 4-aminophenol - PrepChem.com. Available from: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available from: [Link]
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2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed. Available from: [Link]
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Methodological & Application
Synthesis Protocols for 4-Ethoxy-2-fluorobenzotrifluoride Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, fluorinated organic molecules have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular frameworks can profoundly influence a compound's physicochemical and biological properties. Attributes such as metabolic stability, lipophilicity, and binding affinity can be favorably modulated, making these motifs highly sought after in the design of novel therapeutic agents and advanced materials.[1][2] Among these valuable scaffolds, 4-ethoxy-2-fluorobenzotrifluoride and its derivatives represent a class of compounds with significant potential as versatile intermediates.[3]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of 4-ethoxy-2-fluorobenzotrifluoride and its derivatives. Designed for researchers, scientists, and drug development professionals, this document goes beyond a mere recitation of steps. It delves into the underlying chemical principles, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route to 4-ethoxy-2-fluorobenzotrifluoride and its analogs hinges on the well-established Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5] The benzotrifluoride scaffold, particularly when substituted with additional electron-withdrawing groups like fluorine, is highly activated towards nucleophilic attack.[1][6] In the case of a di-substituted precursor like 2,4-difluorobenzotrifluoride, the fluorine atom at the 4-position is more susceptible to substitution due to the combined electron-withdrawing effects of the trifluoromethyl group at the 1-position and the fluorine at the 2-position.
The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] Subsequent elimination of the leaving group (in this case, a fluoride ion) restores the aromaticity of the ring, yielding the desired substituted product. The choice of nucleophile, solvent, and base is critical for achieving high yields and purity.
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of 4-ethoxy-2-fluorobenzotrifluoride and its subsequent derivatization.
Caption: General workflow for the synthesis of 4-ethoxy-2-fluorobenzotrifluoride and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxy-2-fluorobenzotrifluoride
This protocol details the synthesis of the core scaffold, 4-ethoxy-2-fluorobenzotrifluoride, from 2,4-difluorobenzotrifluoride via a nucleophilic aromatic substitution reaction with sodium ethoxide.[7]
Materials:
-
2,4-Difluorobenzotrifluoride
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-difluorobenzotrifluoride (1 equivalent).
-
Solvent Addition: Add anhydrous DMF or 1,4-dioxane to dissolve the starting material. The choice of solvent can influence reaction rates; DMF is a polar aprotic solvent that can accelerate SNAr reactions.
-
Nucleophile Addition: Carefully add sodium ethoxide (1.1 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure 4-ethoxy-2-fluorobenzotrifluoride.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 75-90% |
| Purity (by GC) | >98% |
| Boiling Point | Approx. 185-190 °C at atmospheric pressure |
Protocol 2: Synthesis of N-Aryl Derivatives via Amination
This protocol describes the synthesis of N-aryl derivatives from 4-ethoxy-2-fluorobenzotrifluoride and a primary or secondary amine. This transformation is analogous to the amination of similar activated fluoroaromatic compounds.[4][8]
Materials:
-
4-Ethoxy-2-fluorobenzotrifluoride
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate or triethylamine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethoxy-2-fluorobenzotrifluoride (1 equivalent) in anhydrous DMSO or DMF.
-
Addition of Reagents: Add the desired amine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (2 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to 100-120 °C for 6-18 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired N-aryl derivative.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like sodium ethoxide.
-
Choice of Base: For amination reactions, an inorganic base like potassium carbonate is often sufficient. However, for less reactive amines, a stronger non-nucleophilic organic base may be required.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or GC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification Strategy: The choice of purification method will depend on the physical properties of the product. Vacuum distillation is suitable for liquid products with sufficient thermal stability, while column chromatography is versatile for both liquid and solid compounds.
Logical Flow of Experimental Design
The following diagram outlines the decision-making process for synthesizing a target derivative of 4-ethoxy-2-fluorobenzotrifluoride.
Caption: Decision-making workflow for the synthesis of 4-ethoxy-2-fluorobenzotrifluoride derivatives.
Conclusion
The protocols and insights provided in this application note offer a robust foundation for the synthesis of 4-ethoxy-2-fluorobenzotrifluoride and its derivatives. By understanding the principles of nucleophilic aromatic substitution and carefully controlling reaction parameters, researchers can efficiently access these valuable fluorinated building blocks for applications in drug discovery, agrochemicals, and materials science. The versatility of the benzotrifluoride core, combined with the strategic placement of fluoro and ethoxy substituents, ensures that this class of compounds will continue to be of significant interest to the scientific community.
References
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Chembid. (n.d.). Exploring the Chemistry of 2-Fluorobenzotrifluoride: Synthesis and Material Applications. Retrieved from [Link]
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Organic Syntheses. (n.d.). Notes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-substituted tetrafluorobenzonitriles and their conversion to 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
-
National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3-triazoles and fluoroalkylated acid anhydrides. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chlorobenzotrifluoride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dye Synthesis with 4-Chloro-3,5-dinitrobenzotrifluoride: Enhancing Color and Performance. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 4-Ethoxy-2-fluorobenzotrifluoride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, have made fluorinated compounds indispensable in the development of novel therapeutics.[1] Among the vast arsenal of fluorinated building blocks, 4-ethoxy-2-fluorobenzotrifluoride stands out as a versatile and highly valuable reagent for the synthesis of complex pharmaceutical intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-ethoxy-2-fluorobenzotrifluoride in the synthesis of key pharmaceutical precursors, with a particular focus on the generation of kinase inhibitor scaffolds.
The trifluoromethyl group (-CF3) of 4-ethoxy-2-fluorobenzotrifluoride enhances the stability and reactivity of the molecule, while the fluorine and ethoxy substituents provide handles for strategic chemical modifications.[2] This trifecta of functional groups makes it an excellent substrate for key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties of 4-Ethoxy-2-fluorobenzotrifluoride
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₉H₈F₄O |
| Molecular Weight | 208.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 184-186 °C |
| Density | 1.304 g/cm³ |
| CAS Number | 1233541-64-4 |
Core Application: Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a critical class of targeted therapeutics, particularly in oncology.[3] Many kinase inhibitors feature a substituted aniline or arylamine core, which binds to the hinge region of the kinase's ATP-binding pocket. The unique electronic properties of the 4-ethoxy-2-fluorobenzotrifluoride scaffold make it an ideal starting material for the synthesis of these crucial pharmacophores.
A prominent example of a kinase inhibitor with a related structural motif is Crizotinib, a potent inhibitor of the ALK and MET kinases.[4] While the documented synthesis of Crizotinib utilizes a 2,6-dichloro-3-fluorophenyl precursor, the underlying synthetic strategy can be adapted for 4-ethoxy-2-fluorobenzotrifluoride to generate novel kinase inhibitor intermediates.
Proposed Synthetic Pathway to a Key Kinase Inhibitor Intermediate
The following diagram illustrates a proposed synthetic pathway for the synthesis of a key anilinopyridine intermediate, a common scaffold in kinase inhibitors, utilizing 4-ethoxy-2-fluorobenzotrifluoride.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
4-Ethoxy-2-fluorobenzotrifluoride
-
Heterocyclic amine (e.g., 4-aminopyridine derivative)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane)
-
Base (e.g., Potassium carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethoxy-2-fluorobenzotrifluoride (1.0 eq) and the heterocyclic amine (1.1 - 1.5 eq).
-
Add the anhydrous solvent to dissolve the reactants.
-
Add the base (2.0 - 3.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired anilinopyridine intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Anhydrous Solvent: Water can compete as a nucleophile and lead to undesired byproducts.
-
Base: The base is crucial to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and selectivity.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The anilinopyridine intermediate synthesized in Protocol 1 can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional diversity and build more complex molecular architectures. This is a common strategy in the synthesis of kinase inhibitors to introduce moieties that interact with the solvent-exposed region of the ATP-binding pocket.
Reaction Principle: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Materials:
-
Anilinopyridine intermediate (containing a halide or triflate)
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄))
-
Solvent system (e.g., Dioxane/water, Toluene/water)
Procedure:
-
In a reaction vessel, combine the anilinopyridine intermediate (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (usually 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Trustworthiness and Self-Validation:
The protocols provided are based on well-established and widely published synthetic methodologies. [5]The progress of each reaction should be carefully monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to ensure the formation of the desired product and to determine the optimal reaction time. The identity and purity of the final products must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
4-Ethoxy-2-fluorobenzotrifluoride should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Ethoxy-2-fluorobenzotrifluoride is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for the development of novel kinase inhibitors. Its unique combination of functional groups allows for the efficient construction of complex molecular architectures through robust and reliable synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the full potential of this important reagent in their drug discovery and development endeavors.
References
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Cui, J. J., et al. (2011). Structure-Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. [Link]
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Alauddin, M. M., et al. (2019). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. European Journal of Medicinal Chemistry, 182, 111571. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-Fluorobenzotrifluoride: A Cornerstone in Pharmaceutical Intermediate Synthesis. [Link]
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Sardana, M., et al. (2022). Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. Pharmaceuticals, 15(12), 1548. [Link]
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Mondal, S., & Guria, M. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.[Link]
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Li, Z., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 819-827. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115.[Link]
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MySkinRecipes. (n.d.). 4-Ethoxy-2-fluoropyridine. [Link]
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Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. [Link]
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Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]
- U.S. Patent No. 11,358,948 B2. (2022). Compounds useful as kinase inhibitors.
- U.S. Patent Application Publication No. 2016/0096848 A1. (2016). Selective inhibitors for protein kinases and pharmaceutical composition and use thereof.
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Douglas, C. J., & Taber, D. F. (2014). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 16(10), 2744-2747. [Link]
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Hartwig, J. F., et al. (2007). Palladium-catalyzed Alpha-Arylation of Esters and Amides Under More Neutral Conditions. Journal of the American Chemical Society, 129(25), 7734-7735. [Link]
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Salih, N. A., & Al-Shemary, R. K. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Future Journal of Pharmaceutical Sciences, 8(1), 47. [Link]
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ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
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Wang, Z., et al. (2024). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers.[Link]
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Auffarth, S., et al. (2024). Nanostructured proton-exchange membranes from self-cross-linking perfluoroalkyl-free block-co-polymers. ResearchGate.[Link]
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El-Sayed, M. A. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. Scientific Reports, 13(1), 22168. [Link]
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Wipf Group. (n.d.). Research. University of Pittsburgh.[Link]
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Bentham Science Publishers. (n.d.). Patent Selections. [Link]
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The Journal of Organic Chemistry. (2025). Synthesis of 4- and 5‑Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. ACS Publications.[Link]
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Quadri, C. C., & Le Roux, E. (2014). Copolymerization of cyclohexene oxide with CO2 catalyzed by tridentate N-heterocyclic carbene titanium(iv) complexes. Dalton Transactions, 43(12), 4242-4249. [Link]
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Chen, C.-Y., et al. (2014). Palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines: synthesis of silafluorene equivalents. Angewandte Chemie International Edition, 53(12), 3168-3172. [Link]
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National Science Foundation Public Access Repository. (2023). Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. [Link]
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Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
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Zheng, Y., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry.[Link]
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ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
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MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
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Grignard reaction conditions for 4-Ethoxy-2-fluorobenzotrifluoride
An Application Guide for the Generation and Utilization of the Grignard Reagent from 4-Ethoxy-2-fluorobenzotrifluoride Derivatives
Introduction
4-Ethoxy-2-fluorobenzotrifluoride is a key structural motif in modern medicinal chemistry and materials science. Its unique combination of an ethoxy group, a fluorine atom, and a trifluoromethyl group imparts desirable properties such as metabolic stability, lipophilicity, and specific binding interactions.[1] The ability to functionalize this scaffold, particularly through the formation of carbon-carbon bonds, is crucial for developing novel compounds. The Grignard reaction, a cornerstone of synthetic chemistry, offers a powerful method for this purpose.[2][3]
However, the direct formation of a Grignard reagent from 4-Ethoxy-2-fluorobenzotrifluoride presents significant challenges. The inherent strength and low reactivity of the aryl carbon-fluorine (C-F) bond make standard oxidative insertion with magnesium metal largely ineffective.[4][5] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for successfully generating the corresponding Grignard reagent through a more practical, indirect method—the halogen-magnesium exchange—and its subsequent application in cross-coupling reactions.
Part I: Mechanistic Considerations & Strategic Choices
The Challenge: Inertness of the Aryl C-F Bond
The primary obstacle in forming a Grignard reagent directly from an aryl fluoride is the exceptional strength of the C-F bond. Compared to other carbon-halogen bonds, the C-F bond has the highest bond dissociation energy, rendering it resistant to the oxidative addition of magnesium under standard conditions.[4][6]
The Solution: Halogen-Magnesium Exchange
Given the inertness of the C-F bond, the most reliable strategy is to introduce a more reactive halogen, such as iodine, at the desired position on the aromatic ring. This iodo-substituted precursor can then readily undergo a halogen-magnesium (I-Mg) exchange reaction to generate the target Grignard reagent. This approach bypasses the difficult C-F activation step entirely.
For this purpose, we recommend the use of a "Turbo Grignard" reagent, specifically isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl). This reagent, developed by Knochel and coworkers, offers several advantages:
-
Enhanced Reactivity: The LiCl breaks up polymeric Grignard aggregates, increasing the rate and efficiency of the halogen-magnesium exchange.[7]
-
Mild Conditions: The exchange reaction can be performed at low temperatures (e.g., 0 °C to -10 °C), which preserves sensitive functional groups.
-
High Functional Group Tolerance: These reagents are compatible with a wide range of functionalities that would not survive classical Grignard formation conditions.[8]
The overall strategy, therefore, involves a two-step sequence:
-
Iodination: Synthesis of 4-Ethoxy-2-fluoro-1-iodobenzotrifluoride from the parent compound.
-
I-Mg Exchange: Reaction of the iodo-precursor with i-PrMgCl·LiCl to form the desired arylmagnesium halide.
Part II: Experimental Protocols
Safety Precaution: All Grignard reactions must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., Argon or Nitrogen). All glassware should be oven- or flame-dried before use, and anhydrous solvents are essential. Grignard reagents are highly reactive and basic; they react violently with water and protic solvents.[2][9]
Protocol 1: Synthesis of 4-Ethoxy-2-fluoro-1-iodobenzotrifluoride (Precursor)
This protocol outlines a standard electrophilic iodination suitable for electron-rich aromatic systems.
Materials:
-
4-Ethoxy-2-fluorobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-Ethoxy-2-fluorobenzotrifluoride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) to the solution, followed by the slow, dropwise addition of trifluoroacetic acid (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into an excess of saturated aqueous Na₂S₂O₃ solution and stir until the color disappears.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Ethoxy-2-fluoro-1-iodobenzotrifluoride.
Protocol 2: Formation of the Grignard Reagent via I-Mg Exchange
Materials:
-
4-Ethoxy-2-fluoro-1-iodobenzotrifluoride (from Protocol 1)
-
i-PrMgCl·LiCl (1.3 M in THF is commercially available)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the iodo-precursor (1.0 eq).
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -10 °C using a dry ice/acetone bath.
-
Slowly add i-PrMgCl·LiCl (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -5 °C.
-
Stir the resulting solution at -10 °C for 30-45 minutes. The formation of the Grignard reagent is typically rapid.
-
The resulting solution of 4-ethoxy-2-fluoro-5-(trifluoromethyl)phenylmagnesium chloride·LiCl is now ready for use in subsequent reactions.
Protocol 3: Application in a Palladium-Catalyzed Kumada Cross-Coupling
To validate the formation and reactivity of the Grignard reagent, it can be used in a Kumada cross-coupling reaction to form a biaryl product.[10][11]
Materials:
-
Grignard reagent solution (from Protocol 2)
-
An aryl bromide (e.g., 4-bromoanisole, 1.0 eq)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (2-5 mol%)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
In a separate flame-dried flask under argon, dissolve the aryl bromide (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) in anhydrous THF.
-
To this solution, add the freshly prepared Grignard reagent solution from Protocol 2 dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired biaryl compound.
Part III: Data and Workflow Summary
Quantitative Data Summary
The following table provides representative parameters for the key steps. Yields are approximate and will vary based on substrate and reaction scale.
| Step | Reactant 1 | Reactant 2 | Temp. | Time | Typical Yield |
| Iodination | 4-Ethoxy-2-fluorobenzotrifluoride | NIS / TFA | 0 °C to RT | 12-16 h | 85-95% |
| I-Mg Exchange | Iodo-precursor | i-PrMgCl·LiCl | -10 °C | 30-45 min | >90% (in situ) |
| Kumada Coupling | Grignard Reagent | 4-Bromoanisole | 60 °C | 4-12 h | 70-85% |
Experimental Workflow
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Step-by-step synthesis of 4-Ethoxy-2-fluorobenzotrifluoride from precursors
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Green chemistry methods for handling 4-Ethoxy-2-fluorobenzotrifluoride
An Application Guide to Green Chemistry Methodologies for 4-Ethoxy-2-fluorobenzotrifluoride
Foreword: A Paradigm Shift in Handling Fluorinated Intermediates
The utility of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science is undeniable, with fluorinated motifs often imparting enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] 4-Ethoxy-2-fluorobenzotrifluoride, a key building block, exemplifies this class of high-value intermediates.[4][5] However, traditional synthetic and handling protocols for such molecules often rely on hazardous reagents, volatile organic solvents, and energy-intensive processes, posing significant safety and environmental challenges.[6][7]
This document serves as a detailed application guide for researchers, scientists, and drug development professionals, moving beyond standard operating procedures to embrace a holistic, green chemistry-driven approach. We will explore field-proven, sustainable methodologies that not only mitigate risk and environmental impact but also enhance process efficiency and safety. The protocols and principles outlined herein are designed to be self-validating, grounded in mechanistic understanding and authoritative research.
Section 1: Understanding the Molecule: Properties and Inherent Hazards
Before implementing greener protocols, a thorough understanding of 4-Ethoxy-2-fluorobenzotrifluoride's characteristics is essential. While specific data for this compound is limited, its properties can be inferred from its constituent parts: a benzotrifluoride core, a fluorine substituent, and an ethoxy group. Benzotrifluoride and its derivatives are typically flammable liquids, can form explosive vapors, and require careful handling to prevent static discharge.[8][9][10]
| Property | Value / Observation | Implication for Handling |
| Molecular Formula | C₉H₈F₄O | High fluorine content suggests potential for persistence. |
| Appearance | Colorless to pale yellow liquid[4] | Allows for visual inspection of purity/degradation. |
| Boiling Point | ~114-115°C (for 2-Fluorobenzotrifluoride)[5] | Volatile; requires well-ventilated handling areas or closed systems.[8] |
| Reactivity | The aromatic ring is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing -CF₃ and -F groups.[5] | Key for synthesis but also indicates reactivity with nucleophilic reagents. |
| Hazards (Inferred) | Highly flammable liquid and vapor.[8][11] Toxic to aquatic life.[10][11] Potential for skin and eye irritation.[9] | Mandates use of personal protective equipment (PPE), spark-proof tools, and grounding of equipment.[9][10][12] |
Section 2: Core Green Chemistry Principles in Practice
The 12 Principles of Green Chemistry provide a foundational framework for designing safer and more sustainable processes.[13][14] Here, we apply these principles directly to the lifecycle of 4-Ethoxy-2-fluorobenzotrifluoride.
Waste Prevention & Atom Economy: Greener Synthesis Routes
The prevention of waste is the cornerstone of green chemistry.[14][15] A common synthesis for 4-Ethoxy-2-fluorobenzotrifluoride involves the nucleophilic substitution of 2,4-difluorobenzotrifluoride with sodium ethoxide.[4][16] While effective, the atom economy can be improved by considering catalytic approaches.
Traditional SNAr vs. Catalytic Etherification:
-
Stoichiometric Base: The use of sodium ethoxide generates stoichiometric sodium fluoride salt waste.
-
Catalytic Alternative (Conceptual): Transition-metal-catalyzed C–O bond formation could offer a more atom-economical route, potentially using ethanol directly and a recyclable catalyst with a non-stoichiometric base. While not yet standard for this specific molecule, research into palladium and nickel-catalyzed C-F bond activation for cross-coupling reactions is an active field and provides a basis for future process development.[17][18]
Caption: Comparison of a traditional stoichiometric synthesis pathway with a conceptual, greener catalytic alternative.
Safer Solvents and Auxiliaries
Solvents constitute a significant portion of the waste generated in chemical processes.[19] The traditional synthesis of 4-Ethoxy-2-fluorobenzotrifluoride uses solvents like 1,4-dioxane.[16] Green chemistry encourages the replacement of such hazardous solvents with safer, more sustainable alternatives.[20]
| Solvent Class | Traditional Example | Greener Alternative(s) | Rationale for Change |
| Ethers | 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable feedstocks (corncobs), less hazardous, and has a lower environmental impact.[20] |
| Dipolar Aprotics | DMF, NMP | Cyrene™, Dimethyl isosorbide (DMI) | Bio-derived, lower toxicity, and not classified as reproductive toxicants.[7][20] |
| Hydrocarbons | Toluene | Heptane | Less toxic than aromatic hydrocarbons.[20] |
| General Purpose | Dichloromethane (DCM) | Ethyl Acetate/Ethanol mixtures | Lower toxicity and better environmental profile, particularly for applications like chromatography.[20] |
Design for Energy Efficiency
Energy consumption is a major economic and environmental cost in pharmaceutical manufacturing.[21][22][23] Reactions should be conducted at ambient temperature and pressure whenever possible.[13] Two key technologies that dramatically improve energy efficiency are:
-
Catalysis: Catalytic reactions often require lower activation energies and milder conditions than stoichiometric processes, reducing heating and cooling demands.[19]
-
Flow Chemistry: The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control and reducing the energy needed to heat large batch reactors.[6][24]
Inherently Safer Chemistry: The Power of Flow
Handling hazardous reagents and intermediates is a primary safety concern in fluorine chemistry.[6][25] Continuous flow chemistry provides a transformative solution by minimizing the volume of hazardous material present at any given time.[24][26] For processes involving 4-Ethoxy-2-fluorobenzotrifluoride, flow chemistry offers:
-
Enhanced Safety: Unstable or toxic intermediates can be generated and consumed in situ, eliminating the need for isolation and storage.[26][27]
-
Superior Process Control: Precise control over reaction time, temperature, and mixing leads to higher yields and purities.[24]
-
Scalability: Scaling up a reaction is achieved by running the system for a longer duration, avoiding the challenges associated with scaling batch reactors.[26]
Caption: A generalized experimental workflow for synthesizing 4-Ethoxy-2-fluorobenzotrifluoride using a continuous flow system.
Section 3: Detailed Application Notes and Protocols
The following protocols are designed to be illustrative, providing a starting point for developing robust, green, and safe laboratory procedures.
Protocol 1: Greener Batch Synthesis via SNAr
This protocol replaces a conventional hazardous solvent with a greener alternative.
Objective: To synthesize 4-Ethoxy-2-fluorobenzotrifluoride using 2-Methyltetrahydrofuran (2-MeTHF) as a safer, bio-derived solvent.
Materials:
-
2,4-Difluorobenzotrifluoride
-
Sodium ethoxide
-
2-Methyltetrahydrofuran (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: Assemble the reaction flask under an inert atmosphere. Ensure all glassware is dry.
-
Reagent Addition: To a solution of 2,4-difluorobenzotrifluoride (1 equivalent) in anhydrous 2-MeTHF, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 2-MeTHF. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography using a greener eluent system (e.g., heptane/ethyl acetate).
-
Waste Handling: Neutralize aqueous waste before disposal. Segregate halogenated and non-halogenated solvent waste streams as appropriate.
Protocol 2: Safer Handling and Reaction in a Continuous Flow System
This protocol minimizes exposure and enhances control by employing a flow chemistry setup.
Objective: To perform the ethoxylation of 2,4-difluorobenzotrifluoride with enhanced safety and control.
System Setup (refer to diagram in Section 2.4):
-
Two syringe pumps for reagent delivery.
-
A T-mixer for combining reagent streams.
-
A coiled PFA or stainless steel tube reactor immersed in a temperature-controlled oil bath.
-
A back-pressure regulator to maintain system pressure and prevent solvent boiling.
-
A collection vessel.
Step-by-Step Methodology:
-
Solution Preparation:
-
Stream A: Prepare a solution of 2,4-difluorobenzotrifluoride in 2-MeTHF.
-
Stream B: Prepare a solution of sodium ethoxide in ethanol or 2-MeTHF.
-
-
System Priming: Prime the pumps and tubing with the respective solvent to remove air.
-
Initiate Flow: Start pumping both streams at a defined flow rate into the T-mixer. The combined stream immediately enters the heated reactor coil. The residence time is controlled by the reactor volume and the total flow rate.
-
Steady State: Allow the system to reach a steady state before collecting the product.
-
In-line Quenching (Optional but Recommended): A third pump can introduce a quenching solution (e.g., water or aqueous ammonium chloride) after the reactor to neutralize the reaction in situ, further enhancing safety.[24][27]
-
Shutdown: Upon completion, flush the system with clean solvent.
-
Workup: The collected product stream can be worked up as described in Protocol 1.
Protocol 3: Exploring Biocatalysis for Derivatization
Biocatalysis offers unparalleled selectivity under mild, aqueous conditions, aligning perfectly with green chemistry principles.[2][28] While a direct biocatalytic synthesis of the target molecule is not established, enzymes can be used for its selective derivatization.
Objective: A conceptual workflow to explore the enzymatic hydrolysis or modification of 4-Ethoxy-2-fluorobenzotrifluoride.
Rationale: Hydrolases (lipases, esterases) or oxidoreductases (e.g., Cytochrome P450s) could potentially act on the ethoxy group or the aromatic ring.[28] This could be a green route to novel derivatives or a method for biodegradation.
Workflow:
-
Enzyme Selection: Screen a panel of commercially available hydrolases and oxidoreductases for activity towards the substrate.
-
Reaction Setup: Incubate 4-Ethoxy-2-fluorobenzotrifluoride in an aqueous buffer system with the selected enzyme. A co-solvent may be necessary to improve substrate solubility.
-
Monitoring: Monitor for the formation of new products over time using HPLC or GC-MS.
-
Optimization: If activity is observed, optimize reaction parameters such as pH, temperature, enzyme loading, and co-solvent.
-
Scale-up: A successful reaction can be scaled up, offering a highly selective and environmentally benign transformation pathway.
Section 4: Conclusion and Future Outlook
Adopting green chemistry principles for handling 4-Ethoxy-2-fluorobenzotrifluoride is not merely an ethical choice but a strategic imperative for modern chemical and pharmaceutical development. By prioritizing waste prevention, utilizing safer solvents, embracing energy-efficient technologies like flow chemistry, and exploring the potential of biocatalysis, researchers can significantly reduce environmental footprint and enhance laboratory safety. The methodologies presented here provide a robust framework for this transition, encouraging a culture of continuous improvement and sustainable innovation in the handling of valuable fluorinated intermediates.
References
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10 Tips for Energy Efficiency in Pharmaceutical Manufacturing. (2024, March 29). Process Parameters. Retrieved from [Link]
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Improving Energy Efficiency in Pharmaceutical Manufacturing Operations. (n.d.). Lawrence Berkeley National Laboratory. Retrieved from [Link]
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Pharmaceutical Energy Efficiency. (2025, December 3). Term. Retrieved from [Link]
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Energy efficiency trends in the pharma industry. (n.d.). Duplico. Retrieved from [Link]
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Safer fluorination process developed using flow electrochemistry. (2021, August 2). Chemistry World. Retrieved from [Link]
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Winterson, B., Rennigholtz, T., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(26), 9053–9059. Retrieved from [Link]
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Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023). The Innovation, 4(5), 100469. Retrieved from [Link]
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety, 29(1), 33-43. Retrieved from [Link]
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Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2023). Communications Biology, 6(1), 1-11. Retrieved from [Link]
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Deng, H., et al. (2020). Fluorine biocatalysis. Current Opinion in Chemical Biology, 55, 111-119. Retrieved from [Link]
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Fluorination Chemistry Performed in a Modular Flow Reactor. (n.d.). Vapourtec. Retrieved from [Link]
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Winterson, B., Rennigholtz, T., & Wirth, T. (2021). Flow electrochemistry: a safe tool for fluorine chemistry. Chemical Science, 12(26), 9053–9059. Retrieved from [Link]
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Benzotrifluoride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8767-8784. Retrieved from [Link]
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Fluorine Biocatalysis. (n.d.). ResearchGate. Retrieved from [Link]
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Benzotrifluoride Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from [Link]
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Benzotrifluoride Safety Summary. (2020, August 28). Gujarat Fluorochemicals Limited. Retrieved from [Link]
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Selective C–O bond formation via a photocatalytic radical coupling strategy. (2018). Chemical Science, 9(22), 5029–5033. Retrieved from [Link]
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Recyclable Trifluoromethylation Reagents from Fluoroform. (2017). Journal of the American Chemical Society, 139(29), 9945–9953. Retrieved from [Link]
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Diethylaminosulfur trifluoride. (n.d.). Wikipedia. Retrieved from [Link]
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Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2021). Catalysts, 11(10), 1221. Retrieved from [Link]
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Green chemistry. (n.d.). UNSW Sustainability. Retrieved from [Link]
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Basics of Green Chemistry. (n.d.). US EPA. Retrieved from [Link]
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Principles of green chemistry: Advancing pharma sustainability. (2024, December 24). European Pharmaceutical Review. Retrieved from [Link]
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Alternative Solvents: Shades of Green. (2007). Organic Process Research & Development, 11(1), 156-163. Retrieved from [Link]
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Synthetic Advantages of Defluorinative C–F Bond Functionalization. (2019). ACS Catalysis, 9(1), 439-462. Retrieved from [Link]
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Catalyst-free direct C–H trifluoromethylation of arenes in water–acetonitrile. (2014). Green Chemistry, 16(5), 2686-2690. Retrieved from [Link]
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Carbon–Fluorine Bond Formation. (n.d.). Harvard DASH. Retrieved from [Link]
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Insights for Organofluorine Chemistry. (n.d.). MDPI. Retrieved from [Link]
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Catalytic Carbon-Carbon Bond Formation via Selective Carbon-Fluorine Bond Activation. (n.d.). Wiley-VCH. Retrieved from [Link]
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Solvents for a Safer, Sustainable Lab. (n.d.). USC Environmental Health & Safety. Retrieved from [Link]
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Recyclable Trifluoromethylation Reagents from Fluoroform. (n.d.). Watch Related Videos. Retrieved from [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014). Chemistry, 20(51), 16834-16848. Retrieved from [Link]
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2015). Beilstein Journal of Organic Chemistry, 11, 1018-1051. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Temperature for 4-Ethoxy-2-fluorobenzotrifluoride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Ethoxy-2-fluorobenzotrifluoride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, with a particular focus on the critical role of temperature in achieving optimal yield and purity. As senior application scientists, we combine established chemical principles with practical, field-tested insights to support your research and development endeavors.
Introduction to the Synthesis and its Challenges
The synthesis of 4-Ethoxy-2-fluorobenzotrifluoride is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. The reaction involves the treatment of 2,4-difluorobenzotrifluoride with sodium ethoxide. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.
The primary challenge in this synthesis is controlling the regioselectivity. The starting material, 2,4-difluorobenzotrifluoride, possesses two fluorine atoms that can be substituted by the ethoxide nucleophile. This leads to the formation of two isomeric products: the desired 4-Ethoxy-2-fluorobenzotrifluoride and the undesired 2-Ethoxy-4-fluorobenzotrifluoride. The reaction temperature is a critical parameter that influences the ratio of these two isomers and the overall reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material and reagent for this synthesis?
A1: The most common route involves the reaction of 2,4-difluorobenzotrifluoride with sodium ethoxide. Sodium ethoxide can be purchased or prepared in situ by reacting sodium metal or sodium hydride with anhydrous ethanol.
Q2: What is the primary side product I should be concerned about?
A2: The primary side product is the isomeric 2-Ethoxy-4-fluorobenzotrifluoride. The formation of this isomer is a result of the nucleophilic attack of the ethoxide at the C-2 position of 2,4-difluorobenzotrifluoride.
Q3: How does temperature affect the outcome of the reaction?
A3: Temperature has a significant impact on both the reaction rate and the regioselectivity. Generally, higher temperatures accelerate the reaction but may lead to a less favorable isomer ratio and the formation of other byproducts. A documented example shows that a reaction at 80°C in 1,4-dioxane for 48 hours resulted in a 64% yield of the desired 4-Ethoxy-2-fluorobenzotrifluoride and a 32% yield of the 2-Ethoxy-4-fluorobenzotrifluoride isomer[1]. This suggests that at this temperature, there is a notable formation of the undesired isomer. Optimizing the temperature is key to maximizing the yield of the desired product.
Q4: What are the recommended solvents for this reaction?
A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the alkoxide, thus enhancing the nucleophilicity of the anion. Common solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane[1]. The choice of solvent can also influence the reaction rate and selectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-Ethoxy-2-fluorobenzotrifluoride, with a focus on temperature-related solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Desired Product | Suboptimal Reaction Temperature: The temperature may be too low, leading to an incomplete reaction, or too high, favoring the formation of the undesired isomer or decomposition. | Systematically vary the reaction temperature in small increments (e.g., 10°C) to find the optimal balance between reaction rate and selectivity. Start with a lower temperature (e.g., 60°C) and gradually increase it while monitoring the reaction progress and isomer ratio by GC or NMR. |
| Incomplete Reaction: Insufficient reaction time or low temperature. | Increase the reaction time and monitor the consumption of the starting material by TLC or GC. If the reaction is still sluggish, a modest increase in temperature may be necessary. | |
| Moisture in Reagents or Solvents: Water can consume the sodium ethoxide and hinder the reaction. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly prepared or properly stored sodium ethoxide. | |
| High Percentage of 2-Ethoxy Isomer | High Reaction Temperature: Higher temperatures can reduce the kinetic preference for substitution at the C-4 position. | Lower the reaction temperature. While this may slow down the reaction, it is likely to improve the regioselectivity in favor of the 4-ethoxy product. |
| Solvent Effects: The solvent can influence the relative rates of attack at the C-2 and C-4 positions. | Experiment with different polar aprotic solvents (e.g., DMF, DMSO, or sulfolane) to see if the isomer ratio can be improved at a given temperature. | |
| Formation of Other Byproducts | Decomposition at High Temperatures: At excessively high temperatures, the starting materials or products may decompose. | Avoid unnecessarily high temperatures. If a higher temperature is required for the reaction to proceed, consider using a more reactive nucleophile or a catalyst if applicable. |
| Side Reactions with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base. | If side reactions with the solvent are suspected, switch to a more stable solvent like DMSO or sulfolane. | |
| Difficulty in Separating Isomers | Similar Physical Properties: The two ethoxy isomers likely have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging. | Fractional Distillation: If there is a sufficient difference in boiling points, careful fractional distillation under reduced pressure may be effective. |
| High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often a viable method for separating closely related isomers. | ||
| Crystallization: It may be possible to selectively crystallize one of the isomers or a derivative. |
Experimental Protocol: Synthesis of 4-Ethoxy-2-fluorobenzotrifluoride
This protocol provides a general procedure. The optimal temperature should be determined experimentally.
Materials:
-
2,4-Difluorobenzotrifluoride
-
Sodium ethoxide (or sodium metal/hydride and anhydrous ethanol)
-
Anhydrous 1,4-dioxane (or other suitable polar aprotic solvent)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the flask containing the sodium ethoxide solution, add anhydrous 1,4-dioxane.
-
Addition of Substrate: Slowly add 2,4-difluorobenzotrifluoride to the reaction mixture at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., start with 70-80°C). Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by preparative HPLC.
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Sources
Technical Support Center: Purification of 4-Ethoxy-2-fluorobenzotrifluoride
Welcome to the Technical Support Center for the purification of commercial 4-Ethoxy-2-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile fluorinated building block. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results in your critical applications.
Introduction: Understanding Potential Impurities
Commercial 4-Ethoxy-2-fluorobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The primary synthetic route involves the nucleophilic aromatic substitution of 2,4-Difluorobenzotrifluoride with sodium ethoxide.[1][2] This process, while generally efficient, can result in a range of process-related impurities that may interfere with downstream reactions or compromise the integrity of your final product.
Common Impurities to Consider:
-
Unreacted Starting Materials:
-
2,4-Difluorobenzotrifluoride
-
Sodium Ethoxide (and its hydrolysis product, ethanol)
-
-
Solvent Residues:
-
Reaction solvents such as 1,4-dioxane or other aprotic polar solvents.
-
-
Side-Reaction Byproducts:
-
Isomeric variants (e.g., 2-Ethoxy-4-fluorobenzotrifluoride)
-
Products of over-reaction or undesired side reactions.
-
-
Water:
-
Introduced during workup or from atmospheric moisture.
-
This guide provides a structured approach to identifying and removing these impurities through various purification techniques.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of 4-Ethoxy-2-fluorobenzotrifluoride in a question-and-answer format.
Q1: My NMR spectrum shows signals consistent with unreacted 2,4-Difluorobenzotrifluoride. How can I remove it?
A1: The presence of the starting material, 2,4-Difluorobenzotrifluoride, is a common issue. Due to its volatility relative to the desired product, fractional distillation is the most effective method for its removal.
-
Causality: The boiling point of 2,4-Difluorobenzotrifluoride is significantly lower than that of 4-Ethoxy-2-fluorobenzotrifluoride. This difference in vapor pressure allows for their separation by carefully controlling the distillation temperature and pressure.
Q2: I suspect residual sodium ethoxide or ethanol in my product after workup. What is the best way to eliminate these?
A2: Residual sodium ethoxide and ethanol can be removed by an aqueous wash during the workup phase.
-
Expertise & Experience: Sodium ethoxide is a basic salt that will readily dissolve in water and can be neutralized with a dilute acid wash (e.g., 1M HCl), followed by a brine wash to remove any remaining aqueous-soluble impurities. Ethanol is highly soluble in water and will be effectively removed during these aqueous extractions. A final drying step over an anhydrous salt like magnesium sulfate or sodium sulfate is crucial before proceeding to any further purification.
Q3: My product appears to be contaminated with a high-boiling, non-polar impurity. Distillation is not providing a clean separation. What should I try next?
A3: For high-boiling or isomeric impurities with similar boiling points to your product, column chromatography is the recommended purification technique.
-
Trustworthiness: Column chromatography separates compounds based on their differential adsorption to a stationary phase. For fluorinated aromatic compounds, silica gel is a common stationary phase. The choice of eluent is critical for achieving good separation. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane is often effective. The unique electronic properties of fluorinated compounds can sometimes lead to unexpected elution behavior, so careful monitoring by Thin Layer Chromatography (TLC) is essential to optimize the separation.[3]
Q4: I've performed a distillation, but my product is still not reaching the desired purity level. What could be the problem?
A4: If a single distillation is insufficient, several factors could be at play:
-
Inefficient Fractionating Column: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. A Vigreux column is a good starting point, but for challenging separations, a packed column (e.g., with Raschig rings or metal sponge) may be necessary.
-
Azeotrope Formation: It is possible that an impurity forms an azeotrope with your product, making separation by simple distillation difficult. In such cases, azeotropic distillation with a different solvent or switching to an alternative purification method like chromatography is advisable.
-
Thermal Decomposition: Fluorinated compounds can sometimes be susceptible to thermal degradation at high temperatures. If you observe discoloration or a drop in yield during distillation, consider performing the distillation under reduced pressure to lower the boiling point.
Experimental Protocols
Protocol 1: Fractional Distillation for Removal of Volatile Impurities
This protocol is designed to remove lower-boiling impurities such as unreacted 2,4-Difluorobenzotrifluoride and residual solvents.
Materials:
-
Crude 4-Ethoxy-2-fluorobenzotrifluoride
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge (for vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude 4-Ethoxy-2-fluorobenzotrifluoride and add boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently.
-
Fraction Collection:
-
Atmospheric Distillation: Collect the first fraction, which will contain the lower-boiling impurities. Monitor the temperature at the distillation head. A stable, lower temperature plateau indicates the distillation of a specific impurity.
-
Vacuum Distillation: For higher boiling impurities or to prevent thermal degradation, perform the distillation under reduced pressure.
-
-
Product Collection: Once the temperature at the distillation head rises and stabilizes at the boiling point of 4-Ethoxy-2-fluorobenzotrifluoride, change the receiving flask to collect the purified product.
-
Analysis: Analyze the collected fractions by an appropriate analytical method (e.g., GC-MS or NMR) to confirm purity.
Protocol 2: Flash Column Chromatography for Removal of Non-Volatile Impurities
This protocol is suitable for removing impurities with similar boiling points to the product or non-volatile contaminants.
Materials:
-
Crude 4-Ethoxy-2-fluorobenzotrifluoride
-
Silica gel (flash chromatography grade)
-
Glass chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often effective.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR or GC-MS.
Data Presentation
Table 1: Physical Properties of 4-Ethoxy-2-fluorobenzotrifluoride and a Common Impurity
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Ethoxy-2-fluorobenzotrifluoride | 208.15 | ~180-185 (estimated) |
| 2,4-Difluorobenzotrifluoride | 180.09 | 136-138 |
Visualizations
Caption: General purification workflow for 4-Ethoxy-2-fluorobenzotrifluoride.
Caption: Decision tree for selecting a purification method.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pang, Y., et al. (2011). A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. Tetrahedron Letters, 52(43), 5674-5677.
- Amanchukwu, C. V., et al. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of The Electrochemical Society, 167(7), 070558.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
- BenchChem. (2025).
- LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- National Institutes of Health. (n.d.).
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- YouTube. (2017, September 8).
- Organic Syntheses. (n.d.). Notes.
- Sci-Hub. (n.d.).
- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Advion Interchim. (2022, July 20).
Sources
Handling moisture sensitivity in 4-Ethoxy-2-fluorobenzotrifluoride reactions
Topic: Moisture Sensitivity & Reaction Optimization Ticket ID: #TE-CF3-OEt-004 Status: Open / Guide Generated
Executive Summary: The "Dry" Paradox
User Query: "Is 4-Ethoxy-2-fluorobenzotrifluoride moisture sensitive? My reactions are failing, but the SDS says it's stable."
Technical Response: You are facing a common dichotomy in fluorinated aromatic chemistry. The starting material, 4-Ethoxy-2-fluorobenzotrifluoride (CAS: 260975-31-3) , is hydrolytically stable. You can wash it with water during workups without degradation.
However, the reactions utilized to functionalize this scaffold—specifically Directed Ortho-Metalation (DoM) or Nucleophilic Aromatic Substitution (SNAr) —are intolerant of moisture at the ppm level. The presence of the electron-withdrawing Trifluoromethyl (-CF3) and Fluorine (-F) groups, combined with the electron-donating Ethoxy (-OEt) group, creates a highly specific "activation pocket" at the C3 position (between the F and OEt).
Successful functionalization requires maintaining a reaction environment with <10 ppm water content . This guide details how to achieve and verify those conditions.
Troubleshooting Guide (Q&A Format)
Q1: I am attempting to lithiate the molecule, but I am recovering 90% starting material. Is the reagent bad?
Diagnosis: This is the classic signature of "Moisture Quenching." Explanation: When you add n-Butyllithium (n-BuLi) or LDA, the base reacts with trace moisture in your solvent faster than it deprotonates the benzotrifluoride ring. Even if the lithiated species forms, a single drop of water (approx. 55 mmol) can quench liters of reaction mixture. Corrective Action:
-
Titrate your organolithium: Commercial n-BuLi degrades over time. Use the diphenylacetic acid or 1,10-phenanthroline method to determine exact molarity.
-
Solvent Drying: Do not rely on "anhydrous" bottles from the shelf. See the Solvent Protocol below.
Q2: I see a new spot on TLC/LCMS that corresponds to a "defluorinated" byproduct. Why?
Diagnosis: This is likely "Benzyne Formation" or "Elimination," often exacerbated by temperature, not just moisture. Explanation: If the temperature rises above -70°C during lithiation, the Lithium atom at C3 can eliminate Lithium Fluoride (LiF), generating a transient benzyne species which then reacts non-selectively. Corrective Action:
-
Maintain internal reaction temperature strictly below -78°C .
-
Ensure your moisture content is low; water can sometimes catalyze proton-shuffling that leads to decomposition.
Q3: Can I use Karl Fischer (KF) titration to check my starting material?
Diagnosis: Yes, but be careful with the solvent. Explanation: The benzotrifluoride ring is stable to KF reagents. However, ketones or aldehydes in the KF solution can interfere if your sample has impurities. Standard: Your starting material (the fluorobenzotrifluoride) should have <200 ppm water. Your reaction solvent (THF) must have <10 ppm water.
Critical Data: Moisture Limits
| Component | Max Water Content | Method of Verification | Consequence of Failure |
| Reaction Solvent (THF/Et2O) | < 10 ppm | Karl Fischer (Coulometric) | Complete reaction stall; protonation of intermediate. |
| Reagent (4-Ethoxy-2-fluoro...) | < 200 ppm | Karl Fischer (Volumetric) | Stoichiometric consumption of base (requires excess base). |
| Inert Gas (N2/Ar) | < 5 ppm | O2/H2O Trap Indicators | Slow degradation of lithiated species over time. |
| Glassware | 0 ppm (Surface) | Flame dry / Oven (>120°C) | Immediate quenching upon contact. |
Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition between the desired lithiation and the moisture-induced failure modes.
Caption: Kinetic competition in C3-lithiation. Note that the pathway to "Recovered Starting Material" via moisture is kinetically favored over the desired trapping if water is present.
Standard Operating Procedure (SOP): Anhydrous Lithiation
Objective: C3-Functionalization of 4-Ethoxy-2-fluorobenzotrifluoride.
Phase 1: System Preparation
-
Glassware: All flasks, stir bars, and cannulas must be oven-dried at 120°C for at least 4 hours. Assemble hot under a stream of Nitrogen or Argon.
-
Solvent (THF):
-
Preferred: Distill from Sodium/Benzophenone immediately before use (Indicator must be deep purple).
-
Alternative: Pass through activated alumina columns (SPS system).
-
Test: If unsure, add a drop of n-BuLi to 5 mL of solvent at -78°C. If the yellow color persists, it is dry. If it fades instantly, the solvent is wet.
-
Phase 2: The Reaction
-
Charge the flask with 4-Ethoxy-2-fluorobenzotrifluoride (1.0 eq) and dry THF (0.2 M concentration).
-
Cool the mixture to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for equilibration.
-
Why? The -CF3 and -F groups make the ring prone to nucleophilic attack. Low temperature protects the ring integrity.
-
-
Add n-BuLi (1.1 eq) dropwise over 20 minutes via syringe pump or careful manual addition.
-
Note: Keep the internal temperature below -70°C.
-
-
Stir at -78°C for 1 hour .
-
Checkpoint: The solution often turns a distinct color (yellow/orange) upon lithiation.
-
-
Add the Electrophile (1.2 eq) (e.g., DMF, Iodine, Borate) dissolved in dry THF.
-
Allow to warm to room temperature only after the electrophile addition is complete.
Analytical Verification (NMR)
When analyzing your crude mixture to diagnose moisture issues, look for these signals in the 1H NMR (CDCl3) :
-
Starting Material (Recovery):
-
Triplet at ~1.4 ppm (Ethoxy -CH3).
-
Quartet at ~4.1 ppm (Ethoxy -CH2-).
-
Aromatic region: Multiplets at 6.8–7.5 ppm (3 protons).
-
-
Product (C3 Substitution):
-
Loss of the specific aromatic proton signal at the C3 position (usually the most downfield doublet/multiplet due to being sandwiched between F and OEt).
-
Appearance of electrophile peaks (e.g., Aldehyde -CHO at ~10.2 ppm).
-
Workflow Visualization
Caption: Step-by-step logic for ensuring an anhydrous environment during the critical lithiation phase.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent drying protocols).
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on handling organolithium reagents and "superbases").
-
Gribble, G. W., & Li, J. J. (2011). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. (Relevant for downstream coupling of the fluorinated scaffold).
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Details the mechanism of ortholithiation and failure modes).
Validation & Comparative
Technical Guide: GC-MS Fragmentation Patterns of 4-Ethoxy-2-fluorobenzotrifluoride
Executive Summary
4-Ethoxy-2-fluorobenzotrifluoride (CAS: 1240263-22-4) is a critical fluorinated building block, often utilized in the synthesis of agrochemicals and pharmaceutical bioisosteres. Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to the interplay between the electron-withdrawing trifluoromethyl (
This guide provides a comparative analysis of its Electron Ionization (EI) fragmentation pathways against structural analogs. It establishes a self-validating identification protocol distinguishing the target molecule from its methoxy-homologs and regioisomers based on diagnostic ion ratios and "ortho-effect" mechanisms.
Structural Context & Theoretical Fragmentation
The molecule (
-
Ethoxy Group (
): The primary site of charge localization and initial fragmentation. -
Trifluoromethyl Group (
): A strong electron-withdrawing group (EWG) that destabilizes the molecular ion but directs specific bond cleavages. -
Fluorine Atom (
): Provides "ortho-effect" interactions and isotopic stability ( is monoisotopic).
The Primary Fragmentation Pathway (The "Phenetole" Cleavage)
Unlike simple aromatics, the ethoxy group undergoes a specific rearrangement. The molecular ion (
Mechanism Visualization:
Figure 1: Predicted EI Fragmentation Pathway. The transition from m/z 208 to 180 is the primary diagnostic filter for ethoxy-substituted aromatics.
Comparative Analysis: Target vs. Alternatives
To validate the identity of 4-Ethoxy-2-fluorobenzotrifluoride, it must be differentiated from its common synthetic impurities or analogs: 4-Methoxy-2-fluorobenzotrifluoride (Chain homolog) and 4-Ethoxybenzotrifluoride (Non-fluorinated analog).
Diagnostic Ion Comparison Table
| Feature | Target: 4-Ethoxy-2-fluorobenzotrifluoride | Analog A: 4-Methoxy-2-fluorobenzotrifluoride | Analog B: 4-Ethoxybenzotrifluoride |
| Molecular Weight | 208 Da | 194 Da | 190 Da |
| Base Peak (Typical) | m/z 180 (Loss of | m/z 194 ( | m/z 162 (Loss of |
| Primary Loss | M-28 (Ethylene) | M-15 (Methyl) or M-30 ( | M-28 (Ethylene) |
| Ortho-Effect | High abundance of m/z 161 (M-28-19) due to F/OH interaction | Negligible | Absent (No ortho-F) |
| Diagnostic Ratio |
Technical Insight: The "Ortho" Trap
Researchers often confuse the target with its isomer, 2-Ethoxy-4-fluorobenzotrifluoride .
-
Differentiation: The ortho-ethoxy isomer (2-ethoxy) exhibits a significantly higher abundance of the [M-OH]
ion (loss of 17) or [M-H2O] due to the proximity of the ethoxy oxygen to the ring fluorines/hydrogens, facilitating intramolecular hydrogen abstraction. The para-ethoxy (target) favors the ethylene loss (m/z 180) dominantly.
Experimental Protocol (Self-Validating)
This protocol ensures reproducible fragmentation and separation from matrix interferences.
Instrument Configuration
-
System: Agilent 7890/5977 GC-MS (or equivalent Single Quadrupole).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Rationale: Low bleed essential for detecting low-mass fluorinated fragments.
-
Inlet: Split/Splitless, 250°C. Split ratio 10:1 for neat samples; Splitless for trace analysis.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
MS Source Settings (The Critical Variable)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40–400. Note: Do not cut off below m/z 50; the
fragment (m/z 69) is a confirmation ion.
System Suitability Test (SST)
Before running the target, inject a standard of 4-Bromo-fluorobenzene (BFB) .
-
Requirement: The ratio of m/z 174 to 176 must fall within standard EPA tuning criteria.
-
Target Validation: In the actual run, the target peak must exhibit a retention time (RT) shift of +0.5 to +1.2 min relative to the non-fluorinated analog (4-Ethoxybenzotrifluoride) due to the increased polarity of the ortho-fluorine.
Workflow Diagram
Figure 2: Validated Analytical Workflow for Fluorinated Ethoxy Benzenes.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Aromatics. National Institute of Standards and Technology. [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[5] Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for McLafferty rearrangement mechanisms in ethoxy compounds).
- Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
-
Journal of Fluorine Chemistry. (Relevant for synthesis and characterization of benzotrifluoride derivatives). [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thiele.ruc.dk [thiele.ruc.dk]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-Ethoxy-2-fluorobenzotrifluoride
This guide provides a detailed protocol for the safe and compliant disposal of 4-Ethoxy-2-fluorobenzotrifluoride (CAS No. 1233541-64-4). As a fluorinated aromatic compound, its unique chemical properties necessitate a rigorous approach to waste management that prioritizes personnel safety and environmental protection. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a self-validating system of laboratory safety.
Section 1: Hazard Assessment and Regulatory Characterization
Understanding the hazard profile of 4-Ethoxy-2-fluorobenzotrifluoride is the foundation of its safe disposal. While comprehensive toxicological data for this specific molecule is limited, its structure—containing an aromatic ring, a trifluoromethyl group, and an ethoxy group—allows us to infer its characteristics from analogous, well-documented compounds like 2-Fluorobenzotrifluoride and 4-Fluorobenzotrifluoride.
1.1 Inferred Hazardous Properties
Based on similar fluorinated compounds, 4-Ethoxy-2-fluorobenzotrifluoride should be handled as a flammable liquid that can cause skin and eye irritation.[1][2] The trifluoromethyl group imparts significant chemical stability, which is advantageous in synthesis but raises environmental concerns.[3][4]
1.2 Environmental Profile: A "Forever Chemical" Consideration
Compounds containing the trifluoromethyl (CF3) group are a subset of per- and polyfluoroalkyl substances (PFAS).[5][6] These substances are often called "forever chemicals" due to the extreme strength of the carbon-fluorine bond, which makes them highly resistant to natural degradation.[5][7] Improper disposal can lead to persistent environmental contamination of soil and groundwater.[7] Therefore, the primary directive for this waste stream is to ensure it is captured and destroyed via high-temperature incineration by a licensed disposal facility, preventing its release into the environment.
1.3 Regulatory Framework: RCRA Classification
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] A chemical is deemed a "hazardous waste" if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9]
Given that analogous compounds are flammable liquids, 4-Ethoxy-2-fluorobenzotrifluoride is presumed to meet the Ignitability characteristic (a flash point below 140°F / 60°C). This classification mandates that it be managed as regulated hazardous waste from the moment of generation—a concept known as "cradle-to-grave" responsibility.
Table 1: Properties and Hazard Summary for 4-Ethoxy-2-fluorobenzotrifluoride
| Property | Value / Information | Rationale / Source |
| Chemical Name | 4-Ethoxy-2-fluorobenzotrifluoride | - |
| CAS Number | 1233541-64-4 | [10] |
| Molecular Formula | C₉H₈F₄O | [3] |
| Physical State | Colorless to pale yellow liquid (at room temp) | [3] |
| RCRA Waste Code | D001 (Ignitability) | Inferred from flammable nature of similar compounds.[1][2] |
| Primary Hazards | Flammable liquid, Skin/Eye Irritant | Inferred from SDS of analogous compounds.[1][2] |
| Environmental Hazard | High persistence; considered a PFAS ("forever chemical"). | [5][6][7] |
| Required PPE | Nitrile gloves, safety glasses with side shields, flame-retardant lab coat. | Standard laboratory practice for flammable irritants.[11] |
| Disposal Directive | DO NOT dispose down the drain. Must be collected for disposal by a licensed hazardous waste facility. | [12][13][14] |
Section 2: Waste Segregation and Containment Protocol
The causality behind waste segregation is the prevention of dangerous chemical reactions, such as the generation of toxic gas, fire, or explosions.
Step 1: Select a Proper Waste Container The container must be chemically compatible with the waste. For halogenated organic solvents like this, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free of damage, and have a secure, leak-proof screw cap.[12]
Step 2: Label the Container Before Use Attach a hazardous waste tag to the empty container before adding any waste.[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Ethoxy-2-fluorobenzotrifluoride"
-
The specific hazard(s): "Ignitable"
-
The name of the Principal Investigator and the laboratory location.[13]
Causality Note: Pre-labeling prevents the creation of "unknown" waste containers, which are a significant safety risk and are expensive to identify and dispose of. Accurate labeling ensures that EH&S personnel can handle and consolidate the waste safely.[9]
Step 3: Segregate from Incompatible Waste Streams This compound must be collected in a dedicated container for halogenated organic waste .
-
Do Not Mix with non-halogenated solvents. Halogenated solvent disposal is often more costly, and mixing increases the volume of high-cost waste.[13]
-
Do Not Mix with acids, bases, or oxidizers.[15] Keep these waste streams physically separated in different secondary containment trays.
Section 3: On-Site Accumulation and Management
All hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of generation and under the control of the laboratory personnel.[9]
Step 1: Transfer Waste into the Labeled Container Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure and contain any potential splashes or vapor release. Use a funnel that is chemically compatible and clean it after use, collecting the rinsate as hazardous waste.
Step 2: Keep the Waste Container Closed The container must remain sealed with a screw cap at all times, except when you are actively adding waste.[9] Using a funnel that is left in the opening is not considered a closed container and is a regulatory violation.
Causality Note: Keeping the container closed is a critical safety measure. It prevents the release of flammable vapors that could reach an ignition source and minimizes personnel exposure to chemical fumes.
Step 3: Store in Secondary Containment The waste container must be stored in a secondary containment bin or tray. This tray must be large enough to hold the entire contents of the container in case of a leak or spill.
Diagram 1: Disposal Workflow for 4-Ethoxy-2-fluorobenzotrifluoride
Caption: Waste management workflow from generation to final disposal.
Section 4: Final Disposal and Emergency Procedures
4.1 Requesting Final Disposal Once your waste container is full (approximately 80% capacity to allow for expansion) or has been accumulating for 12 months, you must request a pickup from your institution's Environmental Health & Safety (EH&S) or equivalent department.[9] Do not transport hazardous waste yourself.[16] EH&S will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[17][18]
4.2 Spill Cleanup Protocol Chemical spills must be cleaned up immediately.[16]
-
Alert Personnel: Notify others in the lab and restrict access to the area.
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to soak up the liquid. Do not use combustible materials like paper towels on a large spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated container. Use non-sparking tools if the spill is large.
-
Label and Dispose: The container with the cleanup materials must be labeled and managed as hazardous waste.[16] All materials used for cleanup are considered hazardous waste.[13]
4.3 Empty Container Management An empty container that held this chemical is not considered regular trash. Because of the compound's persistence and hazardous characteristics, the container must be managed carefully.
-
Triple Rinse: The recommended best practice is to triple rinse the empty container with a suitable solvent (e.g., acetone or methanol).[16]
-
Collect Rinsate: Crucially, the solvent rinsate from each rinse must be collected and managed as hazardous waste. [16] Add it to your halogenated organic waste stream.
-
Deface and Dispose: After triple-rinsing, deface or remove the original labels and dispose of the container as instructed by your institutional guidelines (which may be regular trash or a designated container disposal stream).[13][16]
By adhering to this comprehensive guide, researchers can ensure that the disposal of 4-Ethoxy-2-fluorobenzotrifluoride is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
- Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- SAFETY DATA SHEET - 4-Fluorobenzotrifluoride. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane. (2025, December 24). Sigma-Aldrich.
- Safety Data Sheet. abx - advanced biochemical compounds.
- Hazardous Waste. Illinois Environmental Protection Agency.
- SAFETY DATA SHEET - 2-Fluorobenzotrifluoride. (2025, November 3). TCI Chemicals.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 2-Ethoxy-4-fluorobenzotrifluoride | 1233541-58-6. (2023, August 20). Smolecule.
- 4-Fluorobenzotrifluoride. Chem-Impex.
- 4-Ethoxy-2-fluorobenzotrifluoride. BLDpharm.
- SAFETY DATA SHEET - 4-Fluorobenzotrifluoride. (2025, October 30). TCI Chemicals.
- Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? PMC.
- PFAS, a Family of 10000 'Forever Chemicals', Contaminating All of Humanity. (2025, January 14). Pulitzer Center.
- Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. (2023, October 19). European Commission.
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Personal protective equipment for handling 4-Ethoxy-2-fluorobenzotrifluoride
Technical Safety Guide: 4-Ethoxy-2-fluorobenzotrifluoride
CAS No: 1233541-64-4 Formula: C₉H₈F₄O Molecular Weight: 208.15 g/mol Synonyms: 4-Ethoxy-2-fluoro-1-(trifluoromethyl)benzene
Executive Safety Summary
Senior Scientist Insight: Handling 4-Ethoxy-2-fluorobenzotrifluoride requires a nuanced approach that balances its flammability risks with its potential for volatility and irritation. Unlike simple organic solvents, the trifluoromethyl (–CF₃) and fluoro substituents introduce specific density and solubility behaviors that dictate PPE selection. This guide moves beyond generic "safety first" advice to provide a logistical framework for high-purity applications in drug discovery.
Hazard Identification & Risk Assessment
This compound belongs to the class of fluorinated aromatic ethers. While specific toxicological data for this exact isomer is limited, its structural analogs (fluorobenzotrifluorides) dictate the following conservative hazard profile (GHS Classification alignment):
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Flammable Liquid | Cat 3 | H226: Flammable liquid and vapor.[1][2][3] | Ether linkage and aromatic ring provide fuel; fluorination lowers flash point relative to non-fluorinated analogs. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][4] | Lipophilic nature allows penetration of the stratum corneum, leading to defatting and dermatitis. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][5][6] | Solvent vapors and droplets cause immediate conjunctival irritation. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[1][6] | Volatile organic components irritate the upper respiratory tract mucosa. |
Critical Reactivity Note:
-
Combustion Products: Burning releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂). Standard fire suppression (water) can exacerbate acid formation; use dry chemical or CO₂.
-
Peroxide Formation: As an ether, it has a theoretical risk of peroxide formation upon prolonged exposure to air/light, though the electron-withdrawing –CF₃ group mitigates this compared to aliphatic ethers. Protocol: Test for peroxides every 6 months using KI starch paper.
Personal Protective Equipment (PPE) Matrix
The "Universal Glove" Fallacy: Standard latex gloves are insufficient for fluorinated aromatics. The fluorine atoms increase lipophilicity, facilitating rapid permeation through natural rubber.
PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on handling volume and risk.
Detailed PPE Specifications
| Protection Type | Recommended Specification | Technical Rationale |
| Hand Protection | Primary: Nitrile Rubber (min 0.11 mm).Secondary (High Risk): Laminate film (Silver Shield/4H). | Fluorinated compounds degrade latex. Laminate film offers >4hr breakthrough time for aromatic solvents. |
| Respiratory | Half-mask with OV/AG cartridges (Organic Vapor/Acid Gas). | "AG" component is critical backup in case of thermal decomposition releasing HF. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[7] | Safety glasses do not seal against vapors. Goggles prevent ocular absorption. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex or treated cotton). | Synthetic blends (polyester) can melt into skin if the flammable solvent ignites. |
Operational Handling Protocol
Objective: Minimize vapor generation and static discharge.
-
Engineering Controls:
-
Perform all transfers inside a certified chemical fume hood with sash at safe height.
-
Ensure the hood airflow is >100 fpm (feet per minute).
-
Grounding: When transferring volumes >1L, ground both the source and receiving containers to prevent static ignition (fluorinated solvents can generate static charge).
-
-
Transfer Technique:
-
Cannula Transfer: For high-purity needs, use positive pressure (Nitrogen/Argon) cannula transfer to avoid atmospheric moisture and oxygen.
-
Syringe Handling: Use glass syringes with Luer-lock tips. Avoid plastic syringes which may swell or leach plasticizers upon prolonged contact.
-
-
Storage Conditions:
-
Store in a flammables cabinet .
-
Keep container tightly sealed under an inert atmosphere (Nitrogen) if possible.
-
Temp: Ambient (15–25°C) is generally stable, but cool storage slows potential peroxide formation.
-
Emergency Response & Spill Management
Self-Validating System: The response protocol relies on the "DETECT-ISOLATE-NEUTRALIZE" loop.
Figure 2: Workflow for managing spills of fluorinated aromatic solvents.
Step-by-Step Spill Cleanup:
-
Evacuate: Clear the immediate area.
-
Ventilate: Open fume hoods fully; close lab doors to maintain negative pressure.
-
PPE: Don double nitrile gloves, goggles, and respiratory protection (if outside hood).
-
Absorb: Use inert absorbents (Vermiculite or Polypropylene pads). Do not use sawdust (combustible).
-
Disposal: Place soaked absorbents in a sealable container. Label as "Flammable/Toxic Waste - Fluorinated Organic."
First Aid:
-
Inhalation: Move to fresh air immediately.
-
Skin: Wash with soap and water for 15 minutes. Note: If redness persists, consider possibility of HF byproducts (rare but serious)—apply Calcium Gluconate gel if HF exposure is suspected (only if combustion occurred).
-
Eyes: Rinse for 15 minutes, lifting eyelids.[4] Seek ophthalmologist support.
Disposal & Waste Management
Environmental Stewardship: Fluorinated compounds are persistent. Improper disposal can lead to groundwater contamination.
-
Segregation: Segregate into "Halogenated Organic Solvents" waste stream. Do not mix with acids or oxidizers.[7]
-
Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing. This ensures the C-F bonds are broken and the resulting HF is neutralized before release.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste has become acidic.
References
-
ChemicalBook. (n.d.). 4-Ethoxy-2-fluorobenzotrifluoride Product Description & CAS. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluorobenzotrifluoride (Analogous Hazards). Retrieved from [8]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Fluorinated Benzene Derivatives. Retrieved from
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzotrifluoride. Retrieved from
Sources
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- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. nj.gov [nj.gov]
- 8. 4-Fluorobenzotrifluoride, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
